Boc-O-benzyl-L-threonine

Catalog No.
S670641
CAS No.
15260-10-3
M.F
C16H23NO5
M. Wt
309.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-O-benzyl-L-threonine

CAS Number

15260-10-3

Product Name

Boc-O-benzyl-L-threonine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

InChI

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11?,13-/m0/s1

InChI Key

CTXPLTPDOISPTE-YPMHNXCESA-N

SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Synonyms

Boc-Thr(Bzl)-OH;Boc-O-benzyl-L-threonine;15260-10-3;N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine;Boc-Thr(Bzl);CTXPLTPDOISPTE-YPMHNXCESA-N;N-alpha-tert-BOC-o-benzyl-L-threonine;ST055877;N-((1,1-Dimethylethoxy)carbonyl)-O-(phenylmethyl)-L-threonine;L-Threonine,N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)-;L-Threonine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-;(2S,3R)-2-[(tert-butoxy)carbonylamino]-3-(phenylmethoxy)butanoicacid;N-tert-Butoxacarbonyl-O-benzyl-L-threonine;PubChem12946;AC1Q29DB;N-Boc-O-benzyl-L-threonine;15405_ALDRICH;SCHEMBL400187;466697_ALDRICH;AC1LU898;15405_FLUKA;CTK8B0843;MolPort-003-983-071;ACT05072;ZINC1576312

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Peptide Synthesis

Boc-O-Benzyl-L-Threonine serves as a protected amino acid building block in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for creating peptides and small proteins in the laboratory. Boc-O-Benzyl-L-Threonine incorporates the following functionalities crucial for SPPS:

  • Boc protecting group: The tert-butyloxycarbonyl (Boc) group protects the amino group of the threonine residue, preventing unwanted side reactions during peptide chain elongation []. This ensures the threonine unit is incorporated at the desired position in the final peptide sequence.
  • Benzyl protecting group: The benzyl group protects the hydroxyl group of the threonine side chain, allowing for selective deprotection later in the synthesis process []. This enables further modifications of the threonine side chain without affecting the peptide backbone.

These protective groups allow for the controlled and stepwise assembly of the peptide chain, ultimately leading to the desired peptide product with high purity and defined sequence.

Studies on Protein Structure and Function

Boc-O-Benzyl-L-Threonine can be used to synthesize specific peptide segments containing the threonine residue. These peptide segments can then be employed in various research applications, including:

  • Protein-protein interaction studies: By incorporating Boc-O-Benzyl-L-Threonine into peptides that interact with specific protein targets, researchers can gain insights into the binding interactions between these proteins []. This information is crucial for understanding protein function and developing targeted therapies.
  • Investigating protein folding: Peptide segments containing Boc-O-Benzyl-L-Threonine can be used to study protein folding mechanisms []. By analyzing the behavior of these peptides under different conditions, researchers can gain valuable insights into how proteins fold into their functional three-dimensional structures.

Boc-O-benzyl-L-threonine (also known as N-Boc-O-benzyl-L-threonine) is a derivative of the naturally occurring amino acid L-threonine. It is a synthetic molecule commonly used in peptide synthesis []. The "Boc" and "benzyl" groups are protecting groups that temporarily mask the reactivity of the amino and hydroxyl functional groups of threonine, respectively. This allows for selective modification and incorporation of threonine into peptides while controlling the reaction at desired sites.


Molecular Structure Analysis

Boc-O-benzyl-L-threonine possesses a complex structure with several key features:

  • Central Threonine Core: The core structure is derived from the naturally occurring L-threonine amino acid. It contains an amine group (NH2), a carboxylic acid group (COOH), a central carbon atom (Cα), and a side chain with a hydroxyl group (OH) attached to another carbon atom (Cβ). The chirality of the molecule is L-configuration, meaning the spatial arrangement of substituents around the Cα is specific [].
  • Boc Protecting Group: The amine group (NH2) of threonine is attached to a tert-butyloxycarbonyl (Boc) group. This bulky group prevents the amine from participating in unwanted reactions during peptide synthesis.
  • Benzyl Protecting Group: The hydroxyl group (OH) on the threonine side chain is linked to a benzyl group (CH2-C6H5). This protects the hydroxyl group from reacting while allowing manipulation at the amine group.

Chemical Reactions Analysis

Boc-O-benzyl-L-threonine is a key building block in peptide synthesis. Here's an overview of relevant reactions:

  • Peptide Bond Formation: The Boc group is removed under acidic conditions (deprotection) to reveal the free amine group. This amine can then react with the C-terminus carboxylic acid group of another amino acid to form a peptide bond. This process is repeated to create a peptide chain of desired sequence.

Boc-Thr(Bzl)-OH + H-X-AA-COOH -> Boc-Thr(Bzl)-X-AA-COOH + H2O (deprotection)Boc-Thr(Bzl)-X-AA-COOH + HCl -> H-Thr(Bzl)-X-AA-COOH + Boc-Cl (Boc group removal)H-Thr(Bzl)-X-AA-COOH + H-Y-YY-COOH -> H-Thr(Bzl)-X-AA-YY-Y-COOH + H2O (peptide bond formation)

  • Deprotection of the Benzyl Group: After peptide chain formation, the benzyl group can be removed by various methods, such as hydrogenation with a palladium catalyst, to reveal the free hydroxyl group of threonine in the final peptide.

Physical And Chemical Properties Analysis

  • Appearance: White crystalline powder [].
  • Melting Point: 113.0-119.0 °C (reported range) [].
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide. Slightly soluble in water [].

Mechanism of Action (Not Applicable)

Boc-O-benzyl-L-threonine itself does not have a specific biological function. It serves as a protected form of threonine used for building peptides with desired properties.

While specific data on Boc-O-benzyl-L-threonine is limited, some general safety considerations for handling amino acid derivatives apply:

  • Potential Irritation: The compound may cause skin, eye, and respiratory tract irritation upon contact or inhalation.
  • Dust Hazard: The powder form can be a dust explosion hazard when mixed with air in a confined space.

XLogP3

2.3

Other CAS

69355-99-3
15260-10-3

General Manufacturing Information

L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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